Deuteriomethane

Description

The exact mass of the compound Deuteriomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Deuteriomethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deuteriomethane including the price, delivery time, and more detailed information at info@benchchem.com.

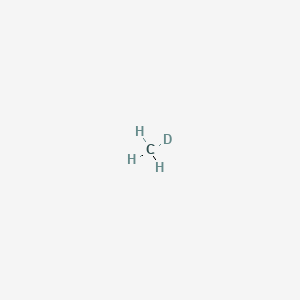

Structure

3D Structure

Properties

IUPAC Name |

deuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274514 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

17.049 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-49-3 | |

| Record name | METHANE-D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Investigations of Deuteriomethane Isotopologues

Kinetic Isotope Effects (KIEs) in Deuteriomethane Reactions

The substitution of a hydrogen atom (H) with its heavier isotope, deuterium (B1214612) (D), in a methane (B114726) molecule to form deuteriomethane (CH₃D, CH₂D₂, CHD₃, or CD₄) can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into reaction mechanisms, particularly the bond-breaking and bond-forming steps. openochem.orglibretexts.org The mass difference between hydrogen and deuterium leads to different vibrational frequencies for C-H and C-D bonds, resulting in a higher zero-point energy (ZPE) for the C-H bond. libretexts.org Consequently, less energy is required to break a C-H bond compared to a C-D bond, often leading to a faster reaction rate for the non-deuterated molecule. libretexts.org

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being cleaved in the rate-determining step of a reaction. openochem.org

Primary Kinetic Isotope Effects (pKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. openochem.org For C-H/C-D bond scission in deuteriomethane, this manifests as a slower reaction rate for the deuterated species. The magnitude of the pKIE, typically expressed as the ratio of the rate constants (kH/kD), is often significant, with values for C-H vs. C-D cleavage commonly ranging from 6 to 8 at room temperature. openochem.org This substantial effect is a direct consequence of the difference in zero-point energies between the C-H and C-D bonds. libretexts.org For instance, in the oxidation of methane catalyzed by methane monooxygenase, a very large pKIE was observed, indicating that C-H bond cleavage is the rate-limiting step. nih.gov

Secondary Kinetic Isotope Effects (sKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org These effects are generally smaller than pKIEs, with kH/kD values typically between 1.1 and 1.4. openochem.org Secondary KIEs arise from changes in the vibrational environment of the transition state upon isotopic substitution. libretexts.org For example, β-secondary KIEs, where deuterium is substituted on a carbon adjacent to the reaction center, are thought to be influenced by hyperconjugation in the transition state. libretexts.org

The experimental determination of KIEs in reactions involving deuteriomethane is crucial for understanding reaction pathways. libretexts.org These effects are commonly measured using techniques like gas chromatography/mass spectrometry (GC/MS) to analyze changes in mass or nuclear magnetic resonance (NMR) to track the location of isotopes. libretexts.orgdokumen.pub By comparing the reaction rates of methane and its deuterated analogues, researchers can quantify the kH/kD ratio. libretexts.org For example, in the reaction of fluorine atoms with dideuteriomethane (CH₂D₂), the relative rates of H- and D-atom abstraction were measured directly by mass spectrometric analysis of the products over a range of temperatures. osti.gov

Theoretical calculations, particularly using density functional theory (DFT), play a vital role in validating and interpreting experimental KIEs. rutgers.edu These computational methods can model the potential energy surfaces of reactions and calculate the vibrational frequencies of reactants and transition states for both isotopologues (e.g., CH₄ and CH₃D). rutgers.edu From these calculations, the zero-point energies and ultimately the KIEs can be predicted. The agreement between theoretically calculated and experimentally measured KIEs provides strong support for a proposed reaction mechanism. rutgers.educopernicus.org

The analysis of KIEs is a powerful tool for elucidating the intricate details of reaction mechanisms. libretexts.orgnih.gov A significant primary KIE strongly suggests that the C-H bond is broken in the rate-determining step of the reaction. nih.gov For example, the large KIEs observed in the oxidation of methane by methane monooxygenase provided compelling evidence for C-H bond cleavage in a key reaction intermediate. nih.gov The rate constants for the reaction of this intermediate with deuterated methanes decreased as the number of deuterium atoms increased, which is consistent with a dominant primary isotope effect. nih.gov

Furthermore, the magnitude of the KIE can offer insights into the structure of the transition state. A large pKIE often points to a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. Conversely, smaller pKIEs may indicate an "early" or "late" transition state. The study of both primary and secondary KIEs can thus help to map out the energy profile of a reaction and identify its rate-limiting steps. openochem.org

Equilibrium Isotopic Fractionation of Deuterium in Methane Systems

Isotopic fractionation also occurs in systems at thermodynamic equilibrium, where it is governed by the distribution of isotopes among different molecules or phases. This equilibrium isotope effect (EIE) is a result of the slight differences in the thermodynamic properties of isotopically substituted molecules. rutgers.edu

The thermodynamic basis for equilibrium isotopic fractionation lies in the differences in vibrational energies, specifically the zero-point energies, of isotopically different molecules. libretexts.org In an equilibrium reaction, such as the exchange of deuterium between methane and water, the isotopes will distribute themselves to achieve the lowest possible total energy for the system.

The equilibrium constant for an isotopic exchange reaction is known as the fractionation factor (α). bibliotekanauki.pl It is defined as the ratio of the heavy-to-light isotope ratio in one substance (e.g., CH₃D in the gas phase) to that in another substance (e.g., HDO in water) at equilibrium. bibliotekanauki.pl An α value different from unity indicates that the isotopes are not randomly distributed. The calculation of these fractionation factors can be approached using statistical mechanics, considering the vibrational frequencies of the molecules involved. rutgers.edu Theoretical models, often employing DFT, can predict these fractionation factors with considerable accuracy. acs.org

The equilibrium fractionation factor (α) is sensitive to both temperature and pressure.

Temperature Dependence: Isotopic fractionation is generally more pronounced at lower temperatures. geoscienceworld.org As temperature increases, the energy differences between the vibrational states of the isotopic molecules become less significant compared to the available thermal energy (kT), causing the fractionation factor to approach unity. researchgate.net The relationship between the natural logarithm of the fractionation factor (ln α) and temperature is often inversely proportional to the square of the temperature (T⁻²) in the harmonic oscillator approximation. bibliotekanauki.pl However, more complex relationships are often observed in real systems, indicating the need to consider anharmonicity. bibliotekanauki.pl Studies on the reaction of deuterated methoxy (B1213986) radicals with oxygen have shown a clear temperature dependence on the product branching ratios, which can be fit to an Arrhenius expression. acs.org

Pressure Dependence: The effect of pressure on deuterium fractionation in methane systems has also been investigated. In the context of methane hydrate (B1144303) formation, the fractionation factor between the gas and hydrate phases has been shown to increase with increasing formation pressure. mdpi.com Similarly, for the solubility of methane in water, the H/D isotope effect was found to increase with pressure. bibliotekanauki.pl However, for the ¹²C/¹³C isotope effect in methane solubility, the fractionation factor remained constant up to 30 MPa before decreasing at higher pressures. bibliotekanauki.pl The photolysis of formaldehyde, a product of methane oxidation, also exhibits a significant pressure dependence in its deuterium isotope effect, which has implications for atmospheric chemistry. semanticscholar.orgcopernicus.org

Data Tables

Table 1: Kinetic Isotope Effects (KIEs) in Methane Reactions

| Reaction | Deuterated Species | kH/kD | Temperature (°C) | Reference |

| Methane Oxidation by Methane Monooxygenase | CH₄ vs CD₄ | 19 | Not Specified | nih.gov |

| Methane Oxidation by Methane Monooxygenase | CH₄ vs CD₃H | 12 | Not Specified | nih.gov |

| Methane Oxidation by Methane Monooxygenase | CH₄ vs CH₂D₂ | 9 | Not Specified | nih.gov |

| Methane Oxidation by Methane Monooxygenase | CH₄ vs CH₃D | 4 | Not Specified | nih.gov |

| Reaction with Fluorine Atoms | CH₂D₂ (intramolecular) | (0.81)exp(275/RT) | -114.15 to 24.85 | osti.gov |

| Reaction with OH radical | CH₄ vs CH₃D | 1.31 ± 0.01 | 25 | copernicus.org |

Note: The KIE for the reaction with fluorine atoms is expressed as an Arrhenius-type equation.

Table 2: Hydrogen Isotope Fractionation Factors (α) in Methane Systems

| System | Phases | α (H/D) | Temperature (K) | Pressure (MPa) | Reference |

| Methane Hydrate Formation | Gas-Hydrate | 0.9881–0.9932 | 223.3–268.2 | 1.7–19.5 | mdpi.com |

| Methane Dissolved in Water | Gas-Solution | 1.0005 ± 0.0001 | Ambient | Atmospheric | bibliotekanauki.pl |

Theoretical and Computational Studies on Deuteriomethane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical and computational chemistry provides powerful tools to investigate the properties of deuteriomethane (CD4) at a molecular level. These methods allow for the detailed examination of its electronic structure, energetics, and the surfaces that govern its chemical reactions.

Ab Initio Methods and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are foundational computational methods used to study deuteriomethane. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without experimental data, providing a fundamental understanding of the electronic structure. illinois.edu DFT, a computationally less demanding alternative, models the electron correlation by using functionals of the spatially dependent electron density. wikipedia.org

Various DFT functionals are employed to study systems involving deuteriomethane. For instance, dispersion-corrected functionals like M05-2X and MPW1K have been shown to provide better descriptions of the weak donor-acceptor interactions present in methane (B114726) complexes compared to older functionals. illinois.edu Functionals such as PBE0, CAM-B3LYP, and M06-2X, when paired with appropriate basis sets like 6-311++G(3pd,3df), have demonstrated good agreement with experimental dissociation energies for methane-containing van der Waals complexes. aip.org The choice of functional is critical, as studies have shown that some functionals may not accurately predict the minimum energy structures in methane activation studies. illinois.edu

Researchers have utilized these methods to investigate a range of phenomena, including:

Intermolecular Interactions: DFT has been used to study the interactions between deuteriomethane and other molecules, such as in van der Waals complexes. aip.orgdntb.gov.ua

Reaction Mechanisms: DFT calculations are instrumental in mapping out the reaction pathways for processes like methane dehydrogenation. nih.gov For example, studies on the reaction of methane with metal atoms have used DFT to explore the potential energy surfaces and understand the spin inversion processes involved. nih.gov

Chemical Vapor Infiltration (CVI): DFT calculations, using functionals like the Bayesian Error Estimation Functional with van der Waals correction (BEEF-vdW), have been applied to model the CVI process for producing ceramic matrix composites, providing insights into the role of methane as a precursor. mdpi.com

The accuracy of both ab initio and DFT calculations is heavily dependent on the chosen basis set. Larger basis sets, such as those of double-zeta quality or higher, generally yield more accurate energy calculations. illinois.edu

Coupled-Cluster (CCSD(T)) and Møller-Plesset Perturbation Theory Approaches

For higher accuracy in electronic structure calculations, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory and coupled-cluster (CC) theory are employed. wikipedia.orgnumberanalytics.com MP theory, particularly at the second order (MP2), is a common starting point for including electron correlation beyond the Hartree-Fock approximation. q-chem.comsmu.edu

Coupled-cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. wikipedia.orgmaplesoft.com It constructs a multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.org While computationally demanding, CCSD(T) provides benchmark-quality results against which other methods, like DFT, are often compared. illinois.edu

Key applications of these methods in the study of deuteriomethane systems include:

Benchmarking DFT Functionals: High-level CCSD(T) calculations serve as a reference to assess the performance of various DFT functionals for describing methane interactions and activation. illinois.edu

Reaction Energetics: The energy profiles of reactions involving methane, such as its interaction with catalytic surfaces, have been investigated using methods like MP2 and CCSD(T) to provide accurate heat of reaction values. researchgate.net

Vibrational Analysis: These methods can be used to calculate vibrational frequencies, which are crucial for interpreting experimental infrared spectra and understanding isotopic effects.

The computational cost of these methods increases significantly with the size of the system and the level of theory. For instance, the scaling of MP4 is similar to that of the (T) correction in CCSD(T), while methods like CCSDT and CCSDTQ are restricted to very small molecules due to their high computational expense. q-chem.commaplesoft.com

| Method | Description | Common Applications | Relative Cost |

|---|---|---|---|

| Hartree-Fock (HF) | A basic ab initio method that does not include electron correlation. illinois.edu | Initial geometry optimizations, reference for correlation methods. illinois.edu | Low |

| Density Functional Theory (DFT) | Models electron correlation using functionals of the electron density. wikipedia.org | Reaction mechanisms, intermolecular interactions, large systems. aip.orgnih.govmdpi.com | Low to Medium |

| Møller-Plesset Perturbation Theory (MP2) | The simplest post-HF method to include electron correlation. q-chem.comsmu.edu | Improving on HF results, geometry optimizations, frequency calculations. illinois.eduresearchgate.net | Medium |

| Coupled-Cluster (CCSD(T)) | A high-accuracy method including single, double, and perturbative triple excitations. wikipedia.orgmaplesoft.com | Benchmark energy calculations, accurate reaction energetics. illinois.eduresearchgate.net | High |

Potential Energy Surface (PES) Mapping and Characterization

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule or a system of molecules as a function of their geometry. iupac.orgwikipedia.orglibretexts.org For a chemical reaction, the PES acts as a landscape, with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.org

Theoretical methods are essential for mapping and characterizing the PES of reactions involving deuteriomethane. By calculating the energy at numerous points in the geometric space of the reacting system, a detailed map of the energy landscape can be constructed. iupac.org This allows for the identification of key stationary points:

Minima: Representing stable structures like reactants, products, and intermediates.

Saddle Points: Representing transition states, which are the energy barriers that must be overcome for a reaction to occur.

For example, in the study of methane activation by a metal catalyst, the PES reveals the pathway from the initial methane complex to the methyl hydride intermediate and finally to the dissociated products. illinois.edunih.gov The PES for the reaction of Re + CH4 was explored using DFT, identifying intermediates and transition states across different spin states (sextet, quartet, and doublet). nih.gov The study of the Pt+ + methane reaction involved both experimental guided ion beam studies and DFT calculations to probe the PES for methane activation. nih.gov

These surfaces provide crucial information for understanding reaction mechanisms, predicting reaction rates, and identifying the most favorable reaction pathways. longdom.org

Molecular Dynamics Simulations and Reaction Trajectory Analysis

While quantum chemical calculations provide a static picture of molecular systems, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the time evolution of molecular motions and interactions. libretexts.org

Simulation of Intermolecular Interactions Involving Deuteriomethane

MD simulations are used to model the complex web of intermolecular forces that govern the behavior of deuteriomethane in condensed phases. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, where the forces are derived from a potential energy function, often referred to as a force field. libretexts.orgarxiv.org

These simulations can provide insights into:

Solvation Effects: The behavior of deuteriomethane in solution, such as its solubility in water, can be investigated by simulating a single CD4 molecule surrounded by a large number of solvent molecules. researchgate.net

Transport Properties: MD can be used to calculate properties like diffusion coefficients, which describe how molecules move through a medium. nih.gov

Structural Properties: Radial distribution functions (RDFs) can be calculated from MD trajectories to understand the local structure and arrangement of molecules around a central deuteriomethane molecule. mdpi.com

For example, MD simulations have been used to study the solubility isotope effects of methane in water, where the hindered translational and rotational frequencies of methane were obtained from the simulation data. researchgate.net The force fields used in these simulations are crucial for their accuracy and are often parameterized using data from high-level electronic structure calculations or experimental results. libretexts.org

| Simulation Output | Information Gained | Example Application |

|---|---|---|

| Mean Square Displacement (MSD) | Provides the self-diffusion coefficient of molecules. nih.gov | Studying the mobility of deuteriomethane in different environments. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. mdpi.com | Analyzing the structure of liquid deuteriomethane or its solutions. |

| Non-bonded Energy | Quantifies intermolecular interactions like van der Waals and electrostatic forces. nih.gov | Understanding the forces governing the association of deuteriomethane with other molecules. |

Dynamics of C-H/C-D Bond Activation Processes

Understanding the dynamics of C-H and C-D bond activation is crucial for many chemical processes, including catalysis and organic synthesis. chemrxiv.org MD simulations, particularly ab initio MD where forces are calculated "on-the-fly" from electronic structure theory, can provide a detailed picture of these bond-breaking and bond-forming events.

These simulations can follow the trajectory of a reaction as it evolves over the potential energy surface, providing insights that go beyond the static picture of transition state theory. This allows for the study of:

Reaction Timescales: Determining how quickly a bond is broken or formed.

Energy Redistribution: Observing how the energy released or absorbed during a reaction is distributed among the different vibrational and translational modes of the products.

Isotope Effects: Directly simulating and comparing the dynamics of C-H versus C-D bond activation to understand kinetic isotope effects. For instance, the radical chlorination of methane is significantly faster than that of tetra-deuteriomethane, a classic example of a primary kinetic isotope effect. scribd.com

Recent research has focused on light-driven C-H bond activation mediated by 2D materials, a process that can be studied computationally to understand the underlying mechanism. arxiv.org Similarly, theoretical studies have explored the details of C-H bond activation on metal surfaces and by single metal atoms, processes that are fundamental to heterogeneous catalysis. dcu.iechemrxiv.org The development of new catalytic systems often relies on understanding the subtle balance between C-H activation and subsequent functionalization, where an understanding of C-D bond formation dynamics can be highly informative. chemrxiv.org

Modeling of Isotopic Effects in Deuteriomethane Systems

The substitution of a hydrogen atom (protium) with its heavier isotope, deuterium (B1214612), in a methane molecule to form deuteriomethane (CH₃D) results in subtle but measurable changes in the molecule's physical and chemical properties. These differences, known as isotope effects, provide a powerful probe for understanding reaction mechanisms and dynamics. Theoretical and computational chemistry offers a robust framework for modeling these isotopic effects, enabling detailed predictions that complement and interpret experimental findings.

Theoretical Prediction and Calculation of Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuteriomethane systems, this is typically the ratio kH/kD. The study of KIEs is crucial for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken during the rate-limiting step of a reaction. wikipedia.orgosti.gov

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org Theoretical predictions of these effects are often grounded in Transition State Theory (TST). According to TST, the KIE arises from the differences in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. The C-D bond has a lower ZPE due to the greater mass of deuterium, thus requiring more energy to be broken, which typically leads to a slower reaction rate for the deuterated species.

Advanced theoretical models, such as variational transition state theory (VTST) with multidimensional tunneling corrections, are employed for more accurate calculations. For instance, studies on the reaction of methane with hydrogen isotopes (H, D, T) have utilized VTST on specifically constructed analytical potential energy surfaces (PES) to calculate rate constants and KIEs. nih.gov These computational results have shown reasonable agreement with experimental measurements, highlighting the predictive power of such theoretical approaches. nih.gov A critical factor in these calculations is the inclusion of quantum tunneling, where a particle can pass through an energy barrier rather than over it, an effect that is significant for hydrogen and its isotopes. nih.govcopernicus.org

A specific example of theoretical and experimental correlation can be seen in the oxidation of methane by the hydroxyl radical (OH), a key reaction in atmospheric chemistry. Experimental studies have determined the KIE for deuteriomethane in this reaction over various temperatures. These findings are supported by theoretical calculations using TST with tunneling corrections, which confirm the experimental values and show that the combined KIE of a doubly substituted isotopologue like ¹³CH₃D is effectively the product of the individual KIEs for ¹³C and D substitution. copernicus.org

Table 1: Experimental Kinetic Isotope Effects for the Reaction of Methane with OH Radical

| Temperature (K) | kCH₄ / kCH₃D | Reference |

|---|---|---|

| 298 | 1.31 ± 0.01 | copernicus.org |

| 278 - 313 | Temperature Dependent | copernicus.org |

Secondary KIEs occur when the isotopic substitution is at a position where no bond is broken or formed during the reaction. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information, for example, by indicating changes in hybridization at a carbon center between the reactant and the transition state. wikipedia.org

Computational Approaches for Equilibrium and Kinetic Isotopic Fractionation

Isotopic fractionation refers to the partitioning of isotopes between different substances or phases at equilibrium (Equilibrium Isotope Fractionation, EIF) or due to differences in reaction rates (Kinetic Isotope Fractionation, KIF). Computational methods are essential for quantifying the fractionation factors (α), which describe the extent of this partitioning. whoi.edu

For equilibrium processes, a powerful computational technique is the combination of the Feynman path integral (PI) formalism with free energy perturbation (FEP) calculations. nih.gov The PI-FEP approach can accurately determine equilibrium isotope fractionation factors in condensed phases, such as deuteriomethane in an aqueous solution. nih.gov This method simulates the alchemical mutation of one isotope into another to compute the free energy change associated with the isotopic substitution, thereby providing a precise value for the fractionation factor. nih.gov

Kinetic isotope fractionation can be influenced by processes other than bond breaking, such as diffusion. The relative diffusion rates of different isotopic molecules can lead to fractionation, particularly in gas-phase reactions or transport. geo-leo.de Rigorous theoretical models based on detailed quantum-mechanical descriptions of intermolecular potentials are used to calculate these diffusivity ratios. geo-leo.de These first-principles calculations have shown that simpler models, which treat molecules as hard spheres, can be inaccurate, emphasizing the need for sophisticated computational approaches. geo-leo.de

Furthermore, comprehensive models have been developed to trace isotopic fractionation throughout entire reacting geochemical systems. ajsonline.org These models can account for fractionation under both equilibrium and disequilibrium conditions, integrating mass balance equations to predict how isotopic compositions of fluids, minerals, and gases evolve over the course of a reaction path. ajsonline.org They can segregate certain components from isotopic exchange, which is crucial for accurately modeling low-temperature systems where isotopic equilibrium may not be fully achieved. ajsonline.org

Development of Theoretical Models for Deuteriomethane Reactivity and Stability

Theoretical models are fundamental to understanding the intrinsic reactivity and thermodynamic stability of deuteriomethane. These models allow researchers to investigate molecular structures, energies, and reaction pathways at an electronic level, providing insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a widely used quantum-chemical method to study the stability of systems involving methane and its isotopologues. For example, DFT calculations have been used to characterize the stability of methane clathrate hydrates, where methane molecules are encapsulated within water cages. nih.gov These studies compute interaction energies and Gibbs free energies to determine the favorability of forming different types of cages around a methane molecule. nih.gov The results show that the formation of the smaller 5¹²CH₄ cage is energetically more favored than the larger 5¹²6²CH₄ cage. nih.gov Such computational analyses also provide insights into the reactivity of the encapsulated molecule by calculating various reactivity indices. nih.gov

Table 2: DFT Findings on Methane Clathrate Hydrate (B1144303) Stability

| Cage Type | Finding | Reference |

|---|---|---|

| 5¹²CH₄ | Formation is more favored compared to the 5¹²6²CH₄ cage. | nih.gov |

| 5¹²6²CH₄ | Formation is spontaneous at 273 K and P = 100 bar. | nih.gov |

| 5¹²CH₄ | Reactivity is similar to that of the empty 5¹² water cage. | nih.gov |

| 5¹²6²CH₄ | More reactive than the empty 5¹²6² water cage. | nih.gov |

To model the reactivity of deuteriomethane in complex environments, such as within the microporous structures of zeolite catalysts, hybrid computational methods are often employed. Combined quantum mechanics/molecular mechanics (QM/MM) approaches treat the reactive center (e.g., the deuteriomethane molecule and the active site of the catalyst) with a high-level quantum-chemical method, while the rest of the extended zeolite framework is described using a more computationally efficient classical force field. This allows for the inclusion of the geometric and electrostatic effects of the catalyst lattice on the reaction. Using this methodology, researchers can calculate reaction barriers, such as the D/H-exchange barrier, providing a direct theoretical assessment of deuteriomethane's reactivity within a specific catalytic system. These theoretical models are crucial for designing better catalysts by understanding how the catalyst's structure influences the chemical processes at a molecular level.

Deuteriomethane in Astrophysical and Atmospheric Research

Detection and Abundance of Deuteriomethane in Planetary Atmospheres

Spectroscopic Observations in Jovian and other Outer Planet Atmospheres

Spectroscopic observations have been instrumental in detecting and quantifying deuteriomethane in the atmospheres of giant planets. The first detection of a deuterium-bearing species in Jupiter's atmosphere was through the observation of absorption lines of CH₃D. Since then, numerous studies have utilized high-resolution spectroscopy, often in the infrared, to analyze the atmospheres of Jupiter, Saturn, Uranus, and Neptune.

For instance, observations of Jupiter's 5-micron spectrum have enabled the simultaneous determination of abundances for several molecules, including CH₃D, in its troposphere. Similarly, ground-based and space-based telescopes have recorded spectra of Saturn, Uranus, and Neptune, revealing the presence of CH₃D and allowing for the determination of its mixing ratio with methane (B114726) (CH₄). In Jupiter, variations in the strength and width of CH₃D lines at 4.66 μm have been used to probe the planet's deep cloud structure. The Infrared Space Observatory (ISO) has also provided valuable data on Jupiter's atmospheric composition, including measurements that help constrain the D/H ratio from CH₃D.

D/H Ratio Determinations and Astrophysical Implications

The measurement of the CH₃D/CH₄ ratio is a primary method for determining the deuterium-to-hydrogen (D/H) ratio in the atmospheres of the outer planets. This ratio is a crucial parameter with significant astrophysical implications, offering clues about the conditions in the protosolar nebula and the formation history of the planets.

The D/H ratio in a planet's atmosphere is influenced by the initial D/H ratio of the protosolar nebula and subsequent fractionation processes. In the cold outer regions of the solar system, deuterium (B1214612) can become enriched in icy grains through ion-molecule and grain-surface interactions. Therefore, the D/H ratio in the atmospheres of the giant planets can reflect the composition of the planetesimals from which they formed.

Comparisons of the D/H ratios derived from CH₃D with those from measurements of HD (deuterated hydrogen) can reveal inconsistencies that point to complex chemical and physical processes. For example, the D/H ratios in Jupiter and Saturn, as implied by CH₃D/CH₄ measurements, may differ from those derived from HD/H₂, suggesting possible deuterium enrichment in the planets' core ices. The D/H ratio in Uranus and Neptune is significantly enhanced compared to Jupiter and Saturn, which may indicate a larger contribution of D-enriched ices to their composition.

Table 1: D/H Ratios in the Atmospheres of Outer Planets and Titan

| Celestial Body | CH₃D/CH₄ Ratio (x 10⁻⁵) | Derived D/H Ratio (x 10⁻⁵) | Reference |

|---|---|---|---|

| Jupiter | 6.7 | 3.5 ± 0.6 | |

| Saturn | 8.7 | 1.9 ± 0.4 | |

| Uranus | - | 4.4 ± 0.4 | |

| Neptune | 60 (+60, -40) | 4.1 ± 0.4 | |

| Titan | - | 14.3 ± 1.6 |

Formation Mechanisms of Deuteriomethane in Interstellar Medium and Protoplanetary Disks

The formation of deuteriomethane in astrophysical environments is a complex process involving both gas-phase and solid-phase chemistry. These mechanisms are crucial for understanding the deuterium fractionation observed in various celestial objects.

Gas-Phase Reactions Leading to Deuteriomethane Formation

In the cold, dense environments of the interstellar medium (ISM) and protoplanetary disks, gas-phase reactions play a significant role in deuterium chemistry. The primary pathway for deuterium enrichment in molecules involves ion-molecule reactions at low temperatures. A key initiating step is the reaction of H₃⁺ with HD to form H₂D⁺. This H₂D⁺ can then transfer a deuteron (B1233211) to other species, leading to the formation of deuterated molecules.

The formation of deuterated methane in the gas phase can be initiated by the reaction of C⁺ with rovibrationally excited H₂ to form CH⁺. Subsequent reactions with H₂ can lead to the formation of CH₂⁺ and then CH₃⁺. The methyl cation (CH₃⁺) is a crucial intermediate that can react with other species to form more complex molecules. In warm gas (30 K < T < 100 K), the reaction of CH₂D⁺ with H₂ can also become an important pathway for deuterium transfer.

Surface Chemistry on Dust Grains in Cold Environments

Reactions on the surfaces of cold dust grains are recognized as a major pathway for the formation of many molecules, including methane and its deuterated isotopologues. In these environments, gas-phase species can accrete onto the icy mantles of dust grains. These surfaces provide a meeting place for atoms and molecules and can catalyze reactions that are inefficient in the gas phase.

The formation of methane on grain surfaces is thought to occur through the successive hydrogenation of carbon atoms that have stuck to the grain. Experimental studies have confirmed that CH₄ can be formed by the reaction of atomic carbon and hydrogen on a cold surface. The presence of water ice can enhance the formation rate of methane. Deuterium atoms can also participate in these surface reactions, leading to the formation of CH₃D. The efficiency of these surface reactions is a key factor in determining the initial D/H ratio in the ices that are incorporated into comets and planets.

Atmospheric Chemistry of Deuteriomethane and its Role in Methane Isotopic Signatures

In planetary atmospheres, the abundance of deuteriomethane is not only a tracer of formation conditions but is also influenced by ongoing chemical processes. The primary sink for methane in many atmospheres, including Earth's, is oxidation by the hydroxyl radical (OH).

The reaction rates of different methane isotopologues with OH are not identical, a phenomenon known as the kinetic isotope effect (KIE). For instance, the reaction of ¹²CH₃D with OH is slower than the reaction of ¹²CH₄ with OH. This difference in reaction rates leads to an enrichment of the heavier isotopologues, like CH₃D, in the remaining atmospheric methane reservoir over time.

Isotopic Exchange Reactions in Atmospheric Layers

In the Earth's atmosphere, the fate of methane and its isotopologues, including deuteriomethane (CH₃D), is primarily dictated by reactions with oxidants. The most significant of these are the hydroxyl radical (•OH), the chlorine radical (Cl•), and singlet oxygen (O(¹D)). pnas.org These reactions lead to isotopic fractionation, a process where the relative abundance of isotopes changes due to differences in reaction rates. This phenomenon is known as the Kinetic Isotope Effect (KIE), where molecules containing heavier isotopes (like deuterium) react more slowly than their lighter counterparts. pnas.org

The primary sink for atmospheric methane is its reaction with the hydroxyl radical. pnas.org The KIE for the reaction of CH₃D with •OH is significantly larger than for methane containing carbon-13 (¹³CH₄). This differential in reaction rates leads to a progressive enrichment of deuterium in the remaining atmospheric methane reservoir. pnas.orgucar.edu As methane is oxidized, the lighter CH₄ is consumed more rapidly, leaving the unreacted methane pool isotopically heavier, or "enriched" in CH₃D. escholarship.org

Table 1: Kinetic Isotope Effects (KIE) for Major Atmospheric Methane Sink Reactions This table presents representative KIE values, which quantify the ratio of reaction rates between the light (k_light) and heavy (k_heavy) isotopologues. A value greater than 1 indicates that the lighter isotopologue reacts faster.

| Reaction | Isotopologue Pair | Approximate KIE (k_light / k_heavy) | Reference |

| Reaction with •OH | ¹²CH₄ / ¹³CH₄ | ~1.0039 | pnas.org |

| Reaction with •OH | ¹²CH₄ / ¹²CH₃D | ~1.3 | pnas.org |

| Reaction with Cl• | ¹²CH₄ / ¹³CH₄ | ~1.006 - 1.014 | ucla.edu |

| Reaction with Cl• | ¹²CH₄ / ¹²CH₃D | ~1.4 - 1.6 | ucla.edu |

Modeling Atmospheric Methane Cycling and Deuterium Enrichment

Scientists utilize atmospheric models to synthesize our understanding of methane's sources, sinks, and transport, with isotopic data providing critical constraints. Models ranging from simplified box models to complex three-dimensional Earth System Models incorporate the isotopic signatures of methane to trace its global cycle. ucla.edunih.gov The core principle is that different methane sources—such as wetlands, biomass burning, fossil fuels, and ruminants—possess distinct isotopic "fingerprints," including their deuterium-to-hydrogen (D/H) ratio. noaa.govtandfonline.com

For instance, theoretical models have been developed to use the relative abundances of doubly substituted isotopologues like ¹³CH₃D and ¹²CH₂D₂ as complementary tracers. ucla.edu A steady-state model predicts that sink reactions will create a very large isotopic excess in atmospheric ¹²CH₂D₂ relative to its sources, making it a sensitive tracer for atmospheric sink fluxes. ucla.edu Conversely, the effect on ¹³CH₃D is less pronounced, meaning its atmospheric concentration more directly reflects the isotopic composition of the sources. ucla.edu Such multi-isotope modeling approaches provide a more robust framework for quantifying the global methane budget and understanding the processes that lead to deuterium enrichment in the atmosphere. nih.gov This modeling is also applied to other planetary atmospheres, such as Titan, where photochemical processes lead to significant deuterium enrichment in methane. researchgate.netarxiv.orgsf2a.eu

Table 2: Typical Deuterium Isotopic Signatures (δD) of Major Methane Sources δD values represent the deviation of the D/H ratio in a sample from a standard (VSMOW), expressed in parts per thousand (‰). These values are used as inputs in atmospheric models.

| Methane Source | Typical δD-CH₄ Range (‰) |

| Microbial (Wetlands, Rice Paddies) | -350 to -250 |

| Microbial (Ruminants) | -360 to -280 |

| Biomass Burning | -240 to -90 |

| Thermogenic (Natural Gas, Coal) | -275 to -100 |

| Atmospheric Methane (Pre-industrial) | ~ -98 |

| Atmospheric Methane (Last Glacial Maximum) | ~ -79 |

Source: Data compiled from multiple geochemical and paleoclimatic studies. nih.govresearchgate.net

Paleoclimatic and Geochemical Applications of Deuteriomethane Isotopic Signatures

The isotopic signature of methane, particularly its deuterium content, serves as a powerful tool in geochemistry and paleoclimatology. numberanalytics.comnumberanalytics.com By analyzing air trapped in bubbles within ancient ice cores from Greenland and Antarctica, scientists can reconstruct past atmospheric concentrations and isotopic compositions of methane, extending our records back hundreds of thousands of years. noaa.govtandfonline.com

These ice core records reveal significant shifts in the δD of methane (δD-CH₄) between different climatic periods, such as glacial and interglacial times. researchgate.net For example, between the Last Glacial Maximum (LGM, ~21,000 years ago) and the pre-industrial era, the δD-CH₄ value became significantly more depleted (more negative), shifting from approximately -79‰ to -98‰. nih.gov By using atmospheric models to interpret these isotopic shifts, researchers can infer changes in the relative contributions of different methane sources over time. nih.gov A shift towards more negative δD-CH₄ values, for instance, suggests an increased contribution from microbial sources like wetlands, which produce methane highly depleted in deuterium. researchgate.net This allows scientists to test hypotheses about the drivers of natural climate variability.

Table 3: Deuteriomethane Signatures in Paleoclimatic Archives This table shows the measured atmospheric composition of methane from ice core records for distinct climate periods.

| Climate Period | Approximate Time | CH₄ Concentration (ppb) | Average δD-CH₄ (‰) | Inferred Source Shift |

| Last Glacial Maximum (LGM) | ~21,000 years ago | ~375 | -79 ± 4 | Reduced wetland/biogenic emissions, relatively larger geological/pyrogenic sources |

| Pre-industrial Holocene | ~200 years ago | ~680 | -98 ± 3 | Increased wetland/biogenic emissions |

Source: Data derived from ice core analyses. nih.govresearchgate.net

Mechanistic Studies and Reaction Dynamics Involving Deuteriomethane

C-H/C-D Bond Activation and Functionalization

The activation of the strong C-H bond in methane (B114726) is a pivotal step in its conversion to more valuable chemicals. The use of deuteriomethane isotopologues is crucial for unraveling the mechanisms of this activation on various catalytic and non-catalytic platforms.

Catalytic and Non-Catalytic Activation Pathways (e.g., metal-carbide cations, zeolites)

The cleavage of a C-H or C-D bond is often the rate-limiting step in methane conversion and can proceed through several pathways depending on the catalyst and conditions.

Metal-Carbide Cations: In the gas phase, transition metal carbide cations have demonstrated significant reactivity towards methane activation at room temperature. princeton.edumdpi.com Studies on ions such as IrC₃⁺ and PtC₃⁺ reacting with methane (and its isotopologue CD₄) have revealed different reaction channels, including dehydrogenation and hydrogen-atom abstraction. mdpi.com For instance, PtC₃⁺ can abstract a hydrogen atom from CH₄ to form PtC₃H⁺ and a methyl radical, a reaction that IrC₃⁺ does not facilitate. mdpi.com Theoretical calculations indicate that the active site for the initial C-H bond activation differs between these two metal carbides, with the iridium atom being the reactive site for IrC₃⁺ and the terminal carbon atom for PtC₃⁺. mdpi.com

Further investigations with diatomic metal carbide cations (MC⁺) of the 3d transition metals (Sc-Zn) have shown that their reactivity and mechanism are strongly influenced by their electronic structure. nih.gov For example, CuC⁺ reacts with methane via a synchronous activation of two C-H bonds. nih.gov The reaction of the dinuclear rhodium carbide cation, [Rh₂C₃]⁺, with methane can lead to the activation of all four C-H bonds, highlighting the potential of multi-metallic centers. nih.gov The use of isotopically labeled methane, such as ¹³CH₄, in these studies helps to trace the carbon backbone and understand complex rearrangements. nih.gov

Zeolites: Zeolites are microporous aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. Metal-exchanged zeolites, particularly those containing copper, are capable of activating methane for conversion to methanol (B129727) at low temperatures. nih.gov The active sites are often identified as dimeric copper-oxo species, such as [Cu₂O]²⁺, housed within the zeolite pores. nih.gov The reactivity of these sites is dependent on the zeolite topology (e.g., MOR, CHA, MFI). nih.gov Kinetic studies on Cu-exchanged zeolites for methane activation show that the C-H bond scission is the rate-determining step. While direct studies with deuteriomethane are less common in the literature, H/D exchange experiments using deuterated alkanes on zeolite catalysts like Zn/H-MFI provide insight into the activation mechanism. researchgate.net The activation energies for these exchange reactions can be measured, revealing information about the nature of the active sites. researchgate.net Ga-modified ZSM-5 zeolites have also been identified as effective catalysts for methane C-H bond activation, with species like GaO⁺ ions acting as strong Lewis acid sites.

| Catalytic System | Active Species/Site | Key Findings/Mechanistic Insights | Relevant Isotopologue Studies |

|---|---|---|---|

| Metal-Carbide Cations (gas phase) | IrC₃⁺, PtC₃⁺, MoC⁺, MC⁺ (M=Sc-Zn), [Rh₂C₃]⁺ | Activation at room temperature. Mechanisms include H-atom transfer, proton-coupled electron transfer, and oxidative addition. Reactivity depends on metal and electronic structure. mdpi.comnih.gov | Reactions with CD₄ and ¹³CH₄ used to elucidate reaction channels and product formation. mdpi.comnih.gov |

| Copper-Exchanged Zeolites | [Cu₂O]²⁺, [CuOH]⁺ in MOR, MFI, CHA topologies | Low-temperature methane activation for methanol synthesis. Reactivity depends on zeolite structure and active site geometry. nih.gov | H/D exchange studies with deuterated alkanes inform on C-H/C-D bond activation steps. researchgate.net |

| Gallium-Modified Zeolites | GaO⁺, GaOₓ clusters in ZSM-5 | Strong Lewis acidity of Ga species correlates with catalytic activity for C-H bond activation. | - |

Isotopic Probes of Transition States in C-H/C-D Bond Cleavage

The kinetic isotope effect (KIE), the ratio of the rate constant of a reaction using a light isotope (k_L) to that using a heavy isotope (k_H), is a fundamental tool for investigating reaction mechanisms. For C-H bond cleavage, the primary KIE (k_H/k_D) arises because the C-D bond has a lower zero-point vibrational energy (ZPE) than a C-H bond, making the C-D bond effectively stronger. ias.ac.inlibretexts.org Therefore, a reaction involving the breaking of a C-D bond in the rate-determining step will be slower than the corresponding reaction with a C-H bond, resulting in a "normal" KIE (k_H/k_D > 1). ias.ac.in

The magnitude of the primary KIE provides valuable information about the geometry of the transition state. A symmetrical transition state, where the hydrogen/deuterium (B1214612) atom is equally shared between the donor and acceptor atoms, typically exhibits a maximum KIE. princeton.edupsgcas.ac.in Asymmetrical transition states, which are either "early" (reactant-like) or "late" (product-like), result in smaller KIE values. psgcas.ac.in For example, in hydrogen abstraction reactions, a highly exothermic reaction is expected to have an early transition state with minimal bond cleavage, leading to a small KIE. ias.ac.in The chlorination of toluene, for instance, shows a smaller KIE than bromination, consistent with the higher exothermicity of the reaction with chlorine. ias.ac.in

By measuring the KIE for the activation of deuteriomethane, researchers can deduce whether the C-H/C-D bond is broken in the rate-determining step and can infer characteristics of the transition state. Unusually large KIE values (>>7 at room temperature) can be an indication of quantum mechanical tunneling, where the lighter protium (B1232500) atom tunnels through the activation barrier more readily than the heavier deuterium atom. nih.gov

| k_H/k_D Value | Interpretation |

|---|---|

| ~ 1 | C-H/C-D bond is not broken in the rate-determining step (secondary KIE may be observed). princeton.edu |

| 2 - 8 (at 298 K) | "Normal" primary KIE; C-H/C-D bond is broken in the rate-determining step. libretexts.org The magnitude gives insight into the transition state symmetry. psgcas.ac.in |

| > 8 (at 298 K) | Suggests significant contribution from quantum mechanical tunneling. nih.gov |

| < 1 | "Inverse" KIE; may occur if a C-H/C-D bending vibration becomes stiffer in the transition state or due to an inverse equilibrium isotope effect in a pre-equilibrium step. wikipedia.org |

Radical Reactions and Photochemistry of Deuteriomethane

Free radical reactions and photochemical processes are fundamental to atmospheric chemistry and specialized synthesis. Deuteriomethane is instrumental in kinetic and mechanistic studies of these reactions.

Reactions with Hydroxyl Radicals (OH) and Halogens

Hydroxyl Radicals (OH): The reaction with the hydroxyl radical is the primary sink for atmospheric methane. copernicus.orgmdpi.com Precise measurements of the KIE for this reaction are crucial for understanding the global methane budget and interpreting isotopic signatures in atmospheric samples. Experimental studies on the reaction of OH with CH₃D and ¹³CH₃D have been conducted over various temperatures. copernicus.org At room temperature, the KIE for the reaction of methane with OH radicals (k_CH₄/k_CH₃D) was found to be approximately 1.31. copernicus.org This value, along with its temperature dependence, can be compared with predictions from transition state theory to refine models of the reaction dynamics, including tunneling corrections. copernicus.org

Halogens: The halogenation of alkanes proceeds via a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. allen.in The rate-determining propagation step involves the abstraction of a hydrogen atom from the alkane by a halogen radical. allen.in Studies comparing the chlorination of methane and tetradeuteriomethane (CD₄) show a significant KIE, indicating that the C-H/C-D bond cleavage is indeed the slow step. googleapis.comselfstudys.com The reaction of methane with halogen atoms is a key process in atmospheric chemistry, particularly in the marine boundary layer and the stratosphere. ajchem-a.com The reaction of Pt⁺ complexes with halogens (PtX⁺) and methane also shows that the nature of the halogen influences the reaction mechanism, which can shift from proton-coupled electron transfer (PCET) to hydrogen atom transfer (HAT) or hydride transfer (HT). frontiersin.org

Photo-induced Decomposition and Isomerization (e.g., in matrix isolation studies)

Matrix isolation is a powerful technique used to study highly reactive species and photochemical processes. uc.ptconicet.gov.ar In these experiments, molecules are trapped in a cryogenic, inert matrix (like solid argon) at temperatures near absolute zero. uc.pt This isolation prevents intermolecular reactions and allows for the spectroscopic characterization of unstable intermediates and products generated by photolysis.

While specific studies on the photo-induced decomposition of deuteriomethane are not extensively detailed in the provided context, the methodology is well-established for studying small molecules. uc.ptconicet.gov.ar UV irradiation of a matrix-isolated molecule can lead to bond cleavage, isomerization, or reaction with a co-deposited species. uc.pt For example, the photolysis of methyl bromide (CH₃Br) and its deuterated analogue (CD₃Br) has been studied to measure the relative rates of isotopic radical formation. umich.edu Such experiments on deuteriomethane would allow for the direct observation of the primary photoproducts (e.g., CD₃• + D• or •CD₂D + H•) and any subsequent isomerization or reactions within the matrix cage, providing fundamental data on its photochemical stability and reaction pathways. The technique is particularly suited for identifying elusive products and intermediates, thereby building a comprehensive picture of the photochemical mechanism. uc.ptconicet.gov.ar

Deuteriomethane in Pyrolysis and Combustion Studies

Pyrolysis, the thermal decomposition of a compound in the absence of oxygen, and combustion are high-temperature processes critical in energy production and industrial chemistry. selfstudys.comdiva-portal.org Isotopic labeling with deuterium is a key method for tracing reaction pathways in these complex environments.

In pyrolysis (or cracking) of alkanes, C-C and C-H bonds are broken. selfstudys.com Studies involving deuterated compounds have shown that C-H bonds rupture more frequently than the stronger C-D bonds, an effect that must be considered in quantitative tracer experiments. unt.edu

In combustion studies, isotopic analysis of the products can help to elucidate the source of pollutants like black carbon and carbon monoxide. diva-portal.org While not focused directly on deuteriomethane combustion, studies of large-scale biomass burning utilize carbon isotopes to differentiate between sources, a principle that applies to smaller-scale, controlled combustion experiments. diva-portal.org Using deuteriomethane as a fuel or a tracer in such experiments would allow for the tracking of methyl radicals and subsequent reaction products, helping to validate and refine complex combustion models.

Investigation of Reaction Pathways and Intermediates (e.g., in methane oxidation)

Furthermore, research into the photocatalytic oxidation of methane has utilized isotopic labeling to identify key intermediates. In one such study, methane was shown to react with water to selectively produce methyl hydroperoxide as an intermediate, which then decomposes to formaldehyde. ucl.ac.uk The oxidation process involves radicals, and identifying these highly reactive, short-lived species is a primary goal of mechanistic studies. dlr.dejhuapl.edu Under aerobic conditions, methanotrophs activate the C-H bond via methane monooxygenase, a process that can be studied using deuteriomethane to understand electron transfer and efficiency. mdpi.com

The table below summarizes key intermediates identified in methane oxidation, a process greatly illuminated by isotopic labeling studies.

| Intermediate Species | Role in Methane Oxidation |

| Methyl Radical (•CH₃) | A primary radical formed from initial C-H bond cleavage, crucial for chain propagation. jhuapl.edu |

| Methyl Hydroperoxide (CH₃OOH) | An intermediate formed in selective photocatalytic oxidation pathways. ucl.ac.uk |

| Formaldehyde (CH₂O) | A product of the decomposition of intermediates like methyl hydroperoxide. ucl.ac.ukmdpi.com |

| Formate (HCOO⁻) | An intermediate in biological methane oxidation pathways. mdpi.com |

| Methoxy (B1213986) Radical (CH₃O) | A radical species primarily produced from the reaction of methyl radicals with hydroperoxyl radicals. osti.gov |

Role of Deuterium in Flame Chemistry and Soot Formation Mechanisms

In combustion science, substituting methane with deuteriomethane provides critical insights into flame chemistry and the mechanisms of soot formation. Soot, a product of incomplete hydrocarbon combustion, forms through a complex sequence of gas-phase reactions followed by particle inception and growth. dtic.milsheffield.ac.uk The precursors to soot particles are widely recognized as polycyclic aromatic hydrocarbons (PAHs). rsc.org The formation of these precursors and their subsequent growth are governed by the kinetics of radical chain reactions. dtic.mil

The primary influence of deuterium in this context is the kinetic isotope effect (KIE) stemming from the stronger C-D bond. Key steps in combustion, such as fuel pyrolysis and oxidation, are initiated by the breaking of C-H bonds to form radicals like methyl (•CH₃) and hydrogen atoms (•H). jhuapl.edu In a deuteriomethane flame, the higher energy required to break the C-D bond slows down these initiation and propagation steps. This can alter the entire radical pool, influencing flame speed, flame structure, and the production of intermediates. jhuapl.edunist.gov

The mechanism of soot formation involves several stages, including:

Precursor Formation : The creation of the first aromatic rings, such as benzene (B151609) and phenyl radicals, from smaller aliphatic species. dtic.mil

PAH Growth : The subsequent growth of these rings into larger PAHs, often described by the Hydrogen-Abstraction-Carbon-Addition (HACA) mechanism. rsc.org

Particle Inception : The transition from large gas-phase PAHs to condensed-phase particles or nuclei. sheffield.ac.ukrsc.org

Soot Growth : The increase in soot mass through surface reactions and particle coagulation. dlr.de

Reactive molecular dynamics simulations of acetylene (B1199291) pyrolysis, a key process in soot formation, show the formation of small C₁-C₅ molecules that grow into larger hydrocarbons, eventually forming rings. copernicus.org The substitution with deuterium would be expected to slow the rates of H-abstraction reactions that are central to the HACA model, thereby affecting the rate of PAH growth and, consequently, the rate of soot formation. By studying deuteriomethane flames, researchers can validate models of flame chemistry and gain a more fundamental understanding of how changes in fuel reactivity at a molecular level impact macroscopic combustion phenomena like soot production.

Isotopic Labeling for Elucidating Complex Organic and Inorganic Reaction Mechanisms

Isotopic labeling with deuterium, often through the use of deuteriomethane and its derivatives like deuterated chloroform (B151607) (CDCl₃), is one of the most powerful tools available to chemists for elucidating complex reaction mechanisms. ias.ac.innih.gov This technique allows researchers to track the fate of specific atoms throughout a chemical transformation, providing direct evidence for proposed reaction pathways and intermediates that would otherwise be impossible to observe. ias.ac.insynmr.in

In Organic Chemistry: Deuterium labeling is widely used to distinguish between seemingly similar mechanistic pathways. dokumen.pub For example, by selectively placing a deuterium atom on a molecule, chemists can determine which specific C-H bond is broken during a reaction. This has been applied to study rearrangements, elimination reactions, and enzymatic processes. ias.ac.in In a degenerate rearrangement, where the reactant and product are chemically identical, isotopic labeling is the only way to demonstrate that a reaction has occurred at all. ias.ac.in The use of deuterated compounds in kinetic isotope effect studies provides information about the transition state structure of a reaction. x-chemrx.com

In Inorganic Chemistry: Crossover experiments using isotopically labeled reactants are a cornerstone of mechanistic inorganic chemistry. numberanalytics.com These experiments help determine whether a reaction, such as ligand transfer between two metal centers, occurs directly (intramolecularly) or through an intermediate step involving dissociation (intermolecularly). numberanalytics.com By mixing two isotopically distinct reactants and analyzing the isotopic distribution in the products, the true pathway can be identified. numberanalytics.com Isotopic labeling is crucial for studying a wide array of inorganic reactions, including hydrogenation, oxidation, and complex catalytic cycles, providing insights into the role of the catalyst and reaction conditions. numberanalytics.com

The advantages of using deuterium for isotopic labeling are numerous. synmr.in It is a stable, non-radioactive isotope, and its presence can be readily detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govdokumen.pub The high isotopic purity of commercially available deuterated compounds ensures reliable and interpretable results. synmr.in This makes deuteriomethane and other deuterated molecules indispensable tools for mechanistic investigations across the chemical sciences. chemrxiv.orgslideshare.net

Intermolecular Interactions and Complexation with Deuteriomethane

Van der Waals Complexes Involving Deuteriomethane

Van der Waals (vdW) forces, though weak, are fundamental to understanding the initial stages of solvation and molecular recognition. In the gas phase, isolated, weakly bound clusters of deuteriomethane with other molecules can be formed and studied, providing a direct probe of these forces.

The study of vdW complexes formed in supersonic molecular jets allows for the high-resolution spectroscopic analysis of weak intermolecular forces. When deuteriomethane (CD₄) participates in such a complex, for instance with an aromatic chromophore like benzene (B151609), the electronic spectrum of the chromophore is perturbed. This perturbation provides detailed information about the structure and vibrational modes of the complex.

Research on benzene-methane and benzene-deuteriomethane clusters has utilized resonant two-photon ionization spectroscopy to characterize these interactions. acs.org A key observation in the electronic spectra of these complexes is a shift in the spectral origin of the chromophore molecule. For complexes of methane (B114726) with aromatic molecules like aniline (B41778) or benzene, this shift is typically to a lower frequency (a redshift). aip.org For example, the 1:1 complex of aniline and methane exhibits a redshift of -81 cm⁻¹ from the monomer origin. aip.org This redshift indicates that the vdW interaction is stronger in the electronically excited state (S₁) than in the ground state (S₀). aip.org

Studies comparing benzene-methane and benzene-deuteriomethane have identified and assigned the intermolecular vdW vibrational modes of these complexes. acs.orgmdpi.com These low-frequency vibrations correspond to the stretching and bending motions of the weak bond between the deuteriomethane and benzene molecules. The isotopic shift in the frequencies of these vdW modes upon substituting CH₄ with CD₄ provides crucial data for refining the potential energy surface that describes the interaction.

Complementing experimental spectroscopy, theoretical calculations provide invaluable insights into the equilibrium geometries and binding energies of vdW complexes involving deuteriomethane. Methods such as density functional theory (DFT) and ab initio calculations are employed to model these weakly bound systems. aip.orgresearchgate.net

For the aniline-methane 1:1 complex, calculations have identified two stable isomers in the ground state, with the methane molecule positioned above the plane of the aniline ring. aip.org The most stable isomer has the methane situated on the same side as the amino hydrogens. aip.org Theoretical calculations are crucial for interpreting experimental spectra and confirming the geometry of the observed complexes. aip.orgresearchgate.netresearchgate.net

Spectroscopic Characterization of Weak Interactions

Solvation Studies of Deuteriomethane

The process of dissolving a gas like deuteriomethane into a liquid solvent is governed by the sum of all intermolecular interactions between the solute and the surrounding solvent molecules. Isotopic substitution provides a sensitive probe into these interactions.

The solubility of a gas in a liquid is quantified by its Henry's law constant. Comparing the Henry's law constants of methane (CH₄) and deuteriomethane (CD₄) reveals a distinct deuterium (B1214612) isotope effect. High-precision measurements of the solubility of deuteriomethane in water have been conducted over a range of temperatures (285 to 325 K). researchgate.net

These studies consistently show that deuteriomethane is less soluble in water than methane. researchgate.netresearchgate.net This phenomenon is termed an "inverse isotope effect," as the heavier isotopic species is typically expected to be more soluble. researchgate.netresearchgate.net The Henry's law constant for CD₄ in water is, on average, 1.6% higher than that for CH₄ across the studied temperature range, signifying its lower solubility. researchgate.net This effect is a manifestation of quantum effects in solution, where the differences in vibrational and rotational energies between the isotopic molecules in the gas and solution phases determine the partitioning behavior. researchgate.net The weaker attractive van der Waals forces in deuterated compounds contribute to this observation, making their transfer from the gas phase to a condensed (liquid) phase less favorable compared to their protonated counterparts. This is also reflected in chromatography, where deuterated solutes often have shorter retention times on reverse-phase columns due to less favorable hydrophobic interactions.

From the temperature dependence of the Henry's law constants, key thermodynamic parameters for the solvation process can be derived. These values quantify the energetic changes as a deuteriomethane molecule moves from the gas phase into aqueous solution.

The observed inverse isotope effect on solubility is rooted in the subtle differences in molecular interactions between deuteriomethane and solvent molecules compared to methane. The fundamental cause lies in the different vibrational dynamics of the C-D versus C-H bonds. The lower zero-point energy and vibrational frequency of the C-D bond lead to a smaller molecular polarizability for CD₄ compared to CH₄.

Q & A

Q. What are the key structural differences between methane and deuteriomethane, and how do they influence physicochemical properties?

Deuteriomethane (CH₃D) differs from methane (CH₄) by substituting one hydrogen atom with deuterium. This isotopic replacement alters bond vibrational frequencies due to deuterium’s higher mass, leading to measurable changes in reaction kinetics (kinetic isotope effect) and thermodynamic stability. For example, C-D bonds have lower zero-point energy, slowing reaction rates in processes like oxidation or halogenation. Researchers should use isotopic labeling experiments and spectroscopic techniques (e.g., IR or Raman) to quantify these differences .

Q. What are the common synthetic routes for deuteriomethane, and how can purity be validated?

Deuteriomethane is typically synthesized via catalytic deuteration of methanol (CH₃OH) using deuterium gas (D₂) or isotopic exchange reactions. For validation, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. Isotopic purity (>99%) is ensured by repeated distillation and monitoring deuterium content via mass spectrometry. Contamination risks (e.g., residual CH₄) must be mitigated through inert atmosphere handling .

Q. How is deuteriomethane utilized in NMR or MRI studies to enhance signal resolution?

Deuteriomethane’s deuterium nucleus (spin-1) provides a distinct magnetic resonance signature, reducing background interference in proton-rich environments. In metabolic tracing, CH₃D is administered to track deuterium incorporation into biomolecules via ²H-NMR. Researchers should optimize pulse sequences and relaxation times to distinguish deuterated products from natural abundance signals .

Advanced Research Questions

Q. How can experimental designs isolate the kinetic isotope effect (KIE) of deuteriomethane in complex reaction systems?

To study KIE, parallel reactions with CH₄ and CH₃D should be conducted under identical conditions (temperature, pressure, catalyst). Use isotopically pure reagents and monitor reaction progress via time-resolved spectroscopy or quenching methods. Control experiments must account for secondary isotope effects and solvent interactions. Data analysis should normalize rates relative to CH₄ and apply Arrhenius equations to quantify activation energy differences .

Q. What methodologies address contradictory data in deuteriomethane reaction rate studies?

Contradictions often arise from impurities, inconsistent isotopic enrichment, or unaccounted side reactions. Researchers should:

Q. How can deuteration efficiency be optimized in multi-step organic syntheses using deuteriomethane?

Optimizing deuteration requires balancing reaction conditions (e.g., temperature, pressure) with catalyst selectivity. For example, palladium-based catalysts enhance D/H exchange in C-H activation steps. Post-reaction, deuterium incorporation is quantified using ²H-NMR or isotope-ratio MS. Statistical design of experiments (DoE) can identify critical variables affecting yield and purity .

Q. What interdisciplinary approaches integrate deuteriomethane into biological or materials science research?

In metabolic studies, CH₃D traces lipid or protein deuteration pathways via LC-MS. In materials science, it serves as a neutron scattering probe for analyzing polymer dynamics. Researchers must collaborate across disciplines to align isotopic labeling protocols with analytical endpoints (e.g., neutron diffraction or metabolic flux analysis) .

Q. How should spectroscopic data for deuteriomethane’s vibrational modes be analyzed to resolve anharmonicity effects?

High-resolution IR or Raman spectra can identify overtone and combination bands. Anharmonicity constants are derived by comparing observed frequencies with harmonic oscillator models. Computational tools like Gaussian or VASP simulate vibrational modes, while experimental data are cross-validated using isotopic dilution techniques .

Q. What protocols ensure reproducibility in deuteriomethane-based studies across laboratories?

Reproducibility requires:

Q. How can deuteriomethane’s role in reaction mechanisms be modeled computationally alongside experimental data?

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model isotopic effects on transition states. Experimental kinetic data (e.g., KIE values) validate computational predictions. Software like Gaussian or ORCA integrates isotopic mass parameters to refine energy barriers and pathway probabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.